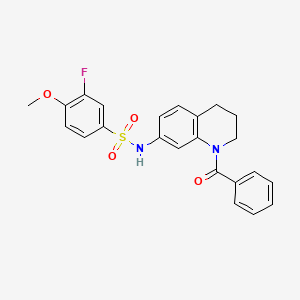

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-fluoro-4-methoxybenzene-1-sulfonamide

Description

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-fluoro-4-methoxybenzene-1-sulfonamide is a synthetic sulfonamide derivative featuring a tetrahydroquinoline scaffold substituted with a benzoyl group at the 1-position and a sulfonamide moiety at the 7-position. The sulfonamide group is further modified with a 3-fluoro-4-methoxybenzene ring, which introduces steric and electronic effects that influence its physicochemical properties and biological interactions. This compound is of interest in medicinal chemistry due to the sulfonamide group’s role in enzyme inhibition (e.g., carbonic anhydrases, kinases) and the tetrahydroquinoline core’s prevalence in bioactive molecules targeting neurological and inflammatory pathways .

Properties

IUPAC Name |

N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-3-fluoro-4-methoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21FN2O4S/c1-30-22-12-11-19(15-20(22)24)31(28,29)25-18-10-9-16-8-5-13-26(21(16)14-18)23(27)17-6-3-2-4-7-17/h2-4,6-7,9-12,14-15,25H,5,8,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFRSMBNTAWLGEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CC=C4)C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21FN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-fluoro-4-methoxybenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the tetrahydroquinoline core. This can be achieved through the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline ring.

Next, the benzoyl group is introduced via Friedel-Crafts acylation, where benzoyl chloride reacts with the tetrahydroquinoline in the presence of a Lewis acid catalyst such as aluminum chloride. The sulfonamide group is then added through a sulfonylation reaction, where the appropriate sulfonyl chloride reacts with the amine group on the tetrahydroquinoline.

Finally, the fluorine and methoxy substituents are introduced through electrophilic aromatic substitution reactions, using reagents such as fluorine gas or a fluorinating agent and methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for the Pictet-Spengler and Friedel-Crafts reactions, as well as advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-fluoro-4-methoxybenzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert the benzoyl group to a benzyl group.

Substitution: The fluorine and methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products

Oxidation: Quinoline derivatives.

Reduction: Benzyl-substituted tetrahydroquinoline.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-fluoro-4-methoxybenzene-1-sulfonamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound’s structural features allow it to bind to these targets and modulate their activity, leading to various biological effects. Further research is needed to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-fluoro-4-methoxybenzene-1-sulfonamide can be contextualized by comparing it with related sulfonamide and tetrahydroquinoline derivatives. Below is a detailed analysis:

Structural Analogues

Key Comparisons

- Tetrahydroquinoline Derivatives: The target compound shares the tetrahydroquinoline core with 4-(tert-Butyl)-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide . However, the latter’s benzamide substituent (vs. The tert-butyl group in the benzamide derivative enhances lipophilicity (logP ~4.2 predicted), whereas the 3-fluoro-4-methoxy group in the target compound balances hydrophilicity and steric bulk. Safety Profile: The benzamide analogue’s hazards (H302: harmful if swallowed; H315: skin irritation) suggest tetrahydroquinoline derivatives require careful handling, though the target compound’s specific hazards remain uncharacterized.

- Sulfonamide Derivatives: The pyrazolo-pyrimidine-chromen sulfonamide features a more complex heterocyclic system but shares the sulfonamide motif. Its higher molecular weight (589.1 vs. The quinolone-carboxylate sulfonamide demonstrates how sulfonamide groups enhance antibacterial activity when paired with fluorinated quinolones, a feature absent in the target compound.

- Fluorinated Moieties: The 3-fluoro-4-methoxybenzene group in the target compound contrasts with the 5-fluoro-chromen in and the 6-fluoro-quinolone in . Fluorine’s electron-withdrawing effects and methoxy’s electron-donating properties may synergistically modulate the target’s binding affinity, a hypothesis supported by studies on fluorinated sulfonamides in kinase inhibition .

Research Findings and Data Gaps

- Structural Data: No crystallographic data are reported for the target compound. SHELX-based refinements (commonly used for small molecules ) could elucidate its conformation and intermolecular interactions.

- Activity Data : Comparative studies with the pyrazolo-pyrimidine-chromen sulfonamide are needed to assess kinase inhibition potency.

- Safety Data : Full GHS classification and occupational exposure limits remain uncharacterized.

Biological Activity

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-fluoro-4-methoxybenzene-1-sulfonamide is a compound of interest due to its potential biological activities. This article synthesizes available research findings regarding its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure with several functional groups that contribute to its biological activity. Key characteristics include:

| Property | Value |

|---|---|

| Molecular Formula | C24H23N3O2S |

| Molecular Weight | 423.52 g/mol |

| LogP | 4.0469 |

| Polar Surface Area | 61.62 Ų |

| Hydrogen Bond Acceptors | 7 |

| Hydrogen Bond Donors | 1 |

Research indicates that compounds similar to this compound may exhibit their biological effects through various mechanisms:

- Tubulin Inhibition : Some derivatives have been shown to bind to the colchicine site of β-tubulin, inhibiting tubulin polymerization and thereby affecting cell division and proliferation in cancer cells .

- Antiproliferative Effects : Studies have reported significant antiproliferative activities against various cancer cell lines, suggesting potential applications in oncology .

Anticancer Activity

A notable study evaluated the antiproliferative effects of a series of tetrahydroquinoline derivatives on human cancer cell lines such as SGC-7901 (gastric adenocarcinoma) and A549 (lung cancer). The compound demonstrated IC50 values in the low micromolar range, indicating effective inhibition of cell growth .

Case Study Summary :

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| N-(1-benzoyl...) | SGC-7901 | 0.011 - 0.015 |

| N-(1-benzoyl...) | A549 | 0.024 - 0.030 |

The results indicate that modifications in the structure significantly influence the potency of the compounds against specific cancer types.

Inhibition of Tubulin Polymerization

The compound's ability to inhibit tubulin polymerization was assessed using an in vitro assay where it showed comparable efficacy to established tubulin inhibitors like CA-4 .

Structure-Activity Relationships (SAR)

The SAR studies highlight that specific substitutions on the benzene rings and the sulfonamide moiety can enhance biological activity. For instance:

- Fluorine Substitution : The presence of a fluorine atom at the para position of the methoxybenzene ring has been associated with increased lipophilicity and improved binding affinity for target proteins.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.